Cas no 4382-17-6 (Quercetin 3,3'-dimethyl ether)

Quercetin 3,3'-dimethyl ether structure
Quercetin 3,3'-dimethyl ether structure
Productnaam:Quercetin 3,3'-dimethyl ether
CAS-nummer:4382-17-6
MF:C17H14O7
MW:330.2889
CID:929194
PubChem ID:5316900

Quercetin 3,3'-dimethyl ether Chemische en fysische eigenschappen

Naam en identificatie

    • 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-4H-chromen-4-one
    • 3,3'-dimethoxy-5,7,4'-trihydroxyflavone
    • 3,3'-Dimethylquercetin
    • 3,3'-Di-O-methylquercetin
    • 4',5,7-trihydroxy-3,3'-dimethoxyflavone
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-
    • 5,7,4'-trihydroxy-3,3'-dimethoxyflavone
    • AC1NSUVV
    • Quercetin 3,3'-dimethyl ether
    • Quercetin-3,3-dimethyl ether
    • SureCN1252850
    • 3,3'-Dimethoxyquercetin
    • 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxychromen-4-one
    • J03N0KJ42I
    • Quercetin-3,3'-dimethylether
    • 3-O-methylisorhamnetin
    • 3,3'-Dimethylquercetol
    • Flavone, 4',5,7-trihydroxy-
    • NS00094748
    • Flavone, 4',5,7-trihydroxy-3,3'-dimethoxy-
    • HY-N9135
    • 4H-1-Benzoyran-4-one, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-
    • UNII-J03N0KJ42I
    • 4H-1-Benzopyran-4-one,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-
    • 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-4H-chromen-4-one #
    • NSC 254669
    • CS-0158831
    • 3,3'-O-DIMETHYLQUERCETIN
    • E87214
    • CHEBI:146138
    • Q27280983
    • Quercetin-3,3'-dimethyl ether
    • 3,3'-O-dimethyl quercetin
    • FMEHGPQTMOPUGM-UHFFFAOYSA-N
    • NSC254669
    • SCHEMBL1252850
    • DTXSID60195941
    • LMPK12112752
    • AKOS040762258
    • Flavone,5,7-trihydroxy-3,3'-dimethoxy-
    • NSC-254669
    • 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one
    • CHEMBL511363
    • 4382-17-6
    • Flavone, 4,5,7-trihydroxy-3,3-dimethoxy-
    • DS-011102
    • Inchi: 1S/C17H14O7/c1-22-12-5-8(3-4-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3
    • InChI-sleutel: FMEHGPQTMOPUGM-UHFFFAOYSA-N
    • LACHT: O1C2=C([H])C(=C([H])C(=C2C(C(=C1C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])OC([H])([H])[H])=O)O[H])O[H]

Berekende eigenschappen

  • Exacte massa: 330.07392
  • Monoisotopische massa: 330.07395278 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 517
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 330.29
  • Topologisch pooloppervlak: 105
  • XLogP3: 2.8

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.6±0.1 g/cm3
  • Kookpunt: 604.8±55.0 °C at 760 mmHg
  • Vlampunt: 226.4±25.0 °C
  • PSA: 105.45
  • Dampfdruk: 0.0±1.8 mmHg at 25°C

Quercetin 3,3'-dimethyl ether Beveiligingsinformatie

Quercetin 3,3'-dimethyl ether Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4875-1 mg
Quercetin 3,3'-dimethyl ether
4382-17-6
1mg
¥2355.00 2022-04-26
TargetMol Chemicals
TN4875-1mg
Quercetin 3,3'-dimethyl ether
4382-17-6
1mg
¥ 3600 2024-07-19
TargetMol Chemicals
TN4875-1 mg
Quercetin 3,3'-dimethyl ether
4382-17-6 98%
1mg
¥ 3,600 2023-07-10
TargetMol Chemicals
TN4875-1mg
Quercetin 3,3'-dimethyl ether
4382-17-6
1mg
¥ 3600 2024-07-24
MedChemExpress
HY-N9135-1mg
Quercetin 3,3'-dimethyl ether
4382-17-6
1mg
¥1855 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q28860-5 mg
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-4H-chromen-4-one
4382-17-6
5mg
¥4640.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4875-1mg
Quercetin 3,3'-dimethyl ether
4382-17-6
1mg
¥ 3600 2023-09-07
MedChemExpress
HY-N9135-5mg
Quercetin 3,3'-dimethyl ether
4382-17-6
5mg
¥4620 2024-07-20

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